molecular formula C22H24N2O5S3 B2984860 2-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-5-amine CAS No. 690986-46-0

2-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-5-amine

Cat. No. B2984860
CAS RN: 690986-46-0
M. Wt: 492.62
InChI Key: QNQITWOVBBTGKB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamide derivatives are pivotal in organic synthesis, serving as intermediates for synthesizing a wide range of compounds. For example, iodobenzene catalyzed C-H amination using m-chloroperbenzoic acid demonstrates the utility of N-aryl-N'-tosyl amidines, showcasing the general applicability of sulfonamides in facilitating moderate to high yields of desired products (Alla et al., 2013). Similarly, the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides highlights the role of sulfonamide protection in peptide synthesis (Vedejs & Kongkittingam, 2000).

Heterogeneous Nanocatalysis

Research on novel nanocatalysts like "2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3" indicates the growing interest in sulfonamide-functionalized materials for catalysis. These materials exhibit excellent efficiency in synthesizing heterocyclic compounds, such as tetrasubstituted imidazoles, under green conditions (Ghasemzadeh & Akhlaghinia, 2017).

Antimicrobial and Antifungal Research

Sulfonamide derivatives have also been explored for their potential antimicrobial and antifungal properties. A study on "2,5-disubstituted 1, 3, 4-thiadiazoles" demonstrated the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled .

properties

IUPAC Name

2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-16-9-11-19(12-10-16)32(27,28)21-20(23-14-18-8-5-13-29-18)30-22(24-21)31(25,26)15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18,23H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQITWOVBBTGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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